molecular formula C6H12N2 B1584426 Diethylaminoacetonitrile CAS No. 3010-02-4

Diethylaminoacetonitrile

Cat. No.: B1584426
CAS No.: 3010-02-4
M. Wt: 112.17 g/mol
InChI Key: LVPZSMIBSMMLPI-UHFFFAOYSA-N
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Description

It is a clear liquid with a boiling point of approximately 170°C and a molecular weight of 112.18 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylaminoacetonitrile can be synthesized through a reaction involving sodium bisulfite, formaldehyde, diethylamine, and sodium cyanide. The process involves the following steps :

  • Dissolve 312 g (3 moles) of sodium bisulfite in 750 ml of water.
  • Add 225 ml of a 37–40% formaldehyde solution and warm the mixture to 60°C.
  • After cooling to 35°C, add 219 g (309 ml, 3 moles) of diethylamine and allow the mixture to stand for 2 hours.
  • Under a good hood, add a solution of 147 g (3 moles) of sodium cyanide dissolved in 400 ml of water with efficient stirring.
  • Separate the upper nitrile layer and dry it over 25 g of Drierite.
  • Purify the crude product by distillation, collecting the fraction boiling at 61–63°C/14 mm.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring proper safety measures due to the evolution of poisonous hydrogen cyanide during the process .

Chemical Reactions Analysis

Types of Reactions: Diethylaminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amines.

Scientific Research Applications

Diethylaminoacetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The nitrile group can undergo hydrolysis to form amides or acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound with similar reactivity but lacks the diethylamino group.

    Dimethylaminoacetonitrile: Similar structure but with methyl groups instead of ethyl groups.

    Ethylaminoacetonitrile: Contains an ethylamino group instead of a diethylamino group.

Uniqueness: Diethylaminoacetonitrile is unique due to its diethylamino group, which imparts different chemical properties and reactivity compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and various applications in scientific research .

Properties

IUPAC Name

2-(diethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZSMIBSMMLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062781
Record name (Diethylamino)acetonitrile
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3010-02-4
Record name 2-(Diethylamino)acetonitrile
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Record name 2-(Diethylamino)acetonitrile
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Record name Diethylaminoacetonitrile
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Record name Acetonitrile, 2-(diethylamino)-
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Record name (Diethylamino)acetonitrile
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Record name (diethylamino)acetonitrile
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Record name 2-(DIETHYLAMINO)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Diethylaminoacetonitrile in organic synthesis?

A: this compound (C6H12N2) acts as a valuable reagent due to its ability to function as a latent acyl carbanion. [] This property enables its use in synthesizing diverse compounds, including α-amino nitriles, α-amino-β-hydroxy nitriles, aldehydes, ketones, and α,β-unsaturated compounds. []

Q2: What is known about the coordination behavior of this compound with metal complexes?

A: Research suggests that the triple bond in this compound can participate in coordination with metal carbonyls, forming π complexes. [] Furthermore, studies have investigated potential coordination between this compound and halides of Group IV elements. []

Q3: Are there any notable reactions involving this compound?

A: Yes, this compound has been shown to react with triethyl phosphite. [] Another significant reaction is its application in the cyanomethylation of indole. [] Additionally, this compound undergoes catalytic hydration. []

Q4: What are the safety concerns associated with handling this compound?

A: this compound is an organic cyanide and should be handled with caution. It is recommended to work with this compound in a well-ventilated area, preferably within a fume hood, due to its potential toxicity. []

Q5: What is the molecular formula, weight, and physical state of this compound?

A: this compound has the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. [] It exists as a liquid at room temperature with a boiling point ranging from 53 °C at 10 mmHg to 170 °C depending on pressure. Its density is 0.866 g cm-3. []

Q6: What are the solubility characteristics of this compound?

A: this compound exhibits good solubility in water and a wide range of common organic solvents. [] This solubility profile makes it a versatile reagent for various synthetic applications.

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